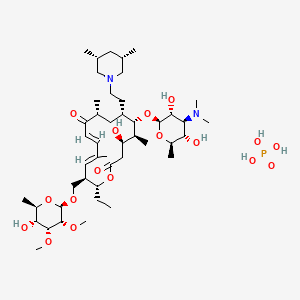

Tilmicosin phosphate

Vue d'ensemble

Description

Tilmicosin phosphate is a macrolide antibiotic . It is used in veterinary medicine for the treatment of bovine respiratory disease and ovine respiratory disease associated with Mannheimia (Pasteurella) haemolytica . It is also used in swine for the control of swine respiratory disease associated with Pasteurella multocida and Haemophilus parasuis .

Synthesis Analysis

The synthesis of Tilmicosin phosphate involves several steps . The process includes adding tylosin, formic acid, 3,5-dimethyl piperidine to a certain amount of chloroform, heating for reflux dehydration, completely ammonifying, adding water and strong acid for acidification and hydrolysis, and then cooling, standing and separating a chloroform phase . After that, water is added into the chloroform phase, extracting, merging the water phase, adding activated carbon for decolorization, dropwise adding caustic soda liquid to crystallize tilmicosin, centrifuging, washing, adding water and phosphoric acid in wet tilmicosin alkali, dissolving, and carrying out spray drying to obtain tilmicosin phosphate .

Molecular Structure Analysis

The molecular formula of Tilmicosin phosphate is C46H80N2O13 . Its average mass is 967.128 Da and its monoisotopic mass is 966.542908 Da .

Chemical Reactions Analysis

The analysis method of phosphate radical (PO4<-3>) in Tilmicosin phosphate has been established by optimizing sample treatment and testing preparation methods of a test sample and a reference substance . After the sample treatment and reagent preparation are optimized, the detection method of phosphate radical (PO4<-3>) in veterinary drug Tilmicosin phosphate is established .

Physical And Chemical Properties Analysis

Tilmicosin phosphate is a solid with a molecular weight of 967.13 . It is soluble in DMSO at 30 mg/mL, in DMF at 25 mg/mL, in Ethanol at 25 mg/mL, and in PBS (pH 7.2) at 10 mg/mL .

Applications De Recherche Scientifique

Tilmicosin Phosphate: A Comprehensive Analysis of Scientific Research Applications

Veterinary Medicine Bovine Respiratory Disease Treatment: Tilmicosin phosphate is widely used in veterinary medicine, particularly for the treatment of bovine respiratory disease (BRD) associated with Mannheimia haemolytica. It is administered as a single subcutaneous injection at a dose of 10 mg/kg, providing an effective solution for managing this condition in cattle .

2. Veterinary Medicine: Ovine Respiratory Disease Treatment Similarly, tilmicosin phosphate is employed to treat enzootic pneumonia caused by Mannheimia haemolytica in sheep, showcasing its broad-spectrum efficacy across different livestock species .

Veterinary Medicine Swine Respiratory Diseases: The U.S. Food and Drug Administration has approved generic forms of tilmicosin phosphate for oral use in swine’s drinking water, indicating its utility in managing respiratory diseases within the swine population .

Antibacterial Spectrum and Mycoplasma Infections: As a derivative of tylosin, tilmicosin phosphate exhibits a bacteriostatic effect and is effective against a range of bacterial and Mycoplasma infections, particularly pulmonary infections, by inhibiting microbial protein biosynthesis .

Veterinary Drug Delivery Research: Research has been conducted on the pharmacokinetics and bioavailability of tilmicosin-loaded lipid nanoparticles, comparing them with tilmicosin phosphate following oral administration in broiler chickens. This highlights its potential for enhanced drug delivery systems in veterinary medicine .

Immunological Research Monoclonal Antibody Development: Studies have focused on developing high specificity and sensitivity antibodies against tilmicosin for accurate immunoassays, which are crucial for reducing false positives caused by cross-reactivity with structural analogues .

Wound Healing and Antioxidant Effects: Exploratory studies have investigated the potential wound healing activity and antioxidant effects (ulcer and hepatoprotective) of tilmicosin, suggesting novel medical applications beyond its established veterinary uses .

Mécanisme D'action

Target of Action

Tilmicosin phosphate is a semi-synthetic macrolide antibiotic . It is primarily used in veterinary medicine for the treatment of bovine respiratory disease and ovine respiratory disease associated with Mannheimia haemolytica . The primary target of tilmicosin phosphate is the 50S ribosomal subunit of the bacteria . This target plays a crucial role in bacterial protein synthesis .

Mode of Action

Tilmicosin phosphate exerts its antibacterial action by inhibiting bacterial protein synthesis . It binds reversibly to the 50S ribosomal subunit, inhibiting the activity of translocase and interfering with the translocation process of the ribosome . This obstruction of peptide elongation and protein synthesis makes tilmicosin phosphate a bacteriostatic agent during the growth phase . Additionally, tilmicosin phosphate enhances the bactericidal activity of macrophages .

Biochemical Pathways

Tilmicosin phosphate affects the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, it interferes with the translocation process of the ribosome, obstructing peptide elongation and protein synthesis . This disruption in protein synthesis leads to the inhibition of bacterial growth .

Pharmacokinetics

The pharmacokinetics of tilmicosin phosphate is characterized by rapid absorption, slow elimination, and a large apparent volume of distribution . The PK/PD parameter of AUC/MIC (The area under the concentration–time curve divided by the minimal inhibitory concentration) correlates well with the anti-mycoplasmal efficacy .

Result of Action

The result of tilmicosin phosphate’s action is the inhibition of bacterial growth . By disrupting protein synthesis, it prevents bacteria from growing and reproducing . This leads to a reduction in the population of the bacteria, thereby treating the infection .

Action Environment

The action of tilmicosin phosphate can be influenced by environmental factors . Its solubility in water and distribution between aqueous and organic phases is strongly pH-dependent . Therefore, the pH of the environment can affect the action, efficacy, and stability of tilmicosin phosphate .

Safety and Hazards

Tilmicosin phosphate may cause an allergic skin reaction, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause damage to organs (Heart) through prolonged or repeated exposure . People administering Tilmicosin phosphate should avoid ingestion and direct skin and eye contact as well as wear protective clothing when administering the product to animals .

Orientations Futures

The U.S. Food and Drug Administration’s Center for Veterinary Medicine has approved Tilmovet AC, the first generic Tilmicosin phosphate aqueous concentrate for oral use in drinking water for swine . This indicates a potential future direction for the use of Tilmicosin phosphate in veterinary medicine.

Propriétés

IUPAC Name |

(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3S,5R)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H80N2O13.H3O4P/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45;1-5(2,3)4/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3;(H3,1,2,3,4)/b15-14+,25-19+;/t26-,27+,28-,29+,30-,31-,32+,33-,35-,36-,38+,39-,40-,41-,42-,43-,44-,45+,46-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESIVXZOSKKUDP-ARVJLQODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3C[C@@H](C[C@@H](C3)C)C)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H83N2O17P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019820 | |

| Record name | Tilmicosin phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

967.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tilmicosin phosphate | |

CAS RN |

137330-13-3 | |

| Record name | Tilmicosin phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137330133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilmicosin phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [12-{[3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyl)-3-(dimethylamino)-beta-D-glucopyranosyl]oxy}-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)oxacyclohexadeca-4, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TILMICOSIN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMH7U1S683 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

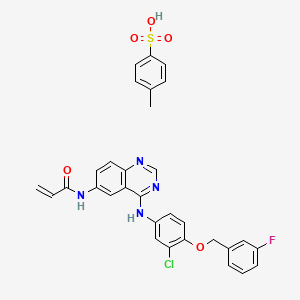

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does tilmicosin phosphate exert its antibacterial effects?

A1: Tilmicosin phosphate, a macrolide antibiotic, binds to the 50S ribosomal subunit of susceptible bacteria, primarily targeting Gram-positive bacteria. [] This binding inhibits bacterial protein synthesis, leading to bacterial growth arrest and ultimately, cell death. []

Q2: What is the molecular formula and weight of tilmicosin phosphate?

A2: The molecular formula of tilmicosin phosphate is C46H80NO13 · H3PO4. Its molecular weight is 908.1 g/mol. []

Q3: How is the structure of tilmicosin phosphate determined?

A3: The complete assignment of 1H and 13C NMR spectra for tilmicosin phosphate has been achieved through various NMR techniques, including DEPT, HMBC, HMQC, and 1H1H COSY. [] By comparing the 13C NMR chemical shifts of tilmicosin and its phosphate derivative, researchers have pinpointed the exact site of phosphoric acid attachment. []

Q4: Tilmicosin phosphate is known for its bitter taste. How is this addressed in formulation?

A4: To overcome the palatability challenges of tilmicosin phosphate, researchers have explored various formulation strategies. One approach involves encapsulating tilmicosin into resin complexes (using Tulsion® 339 and Eudragit® RS/RL 100) to create taste-masked microspheres. These microspheres, characterized using SEM, exhibited a sustained release profile in kinetic studies, indicating their potential as a long-acting oral formulation. []

Q5: What is the stability of tilmicosin phosphate in different formulations?

A5: Tilmicosin phosphate has been formulated into several dosage forms, including soluble powders and solutions. The stability of these formulations varies depending on factors such as excipients used, storage conditions, and manufacturing processes. [, ]

Q6: Can nanotechnology improve the delivery of tilmicosin?

A6: Yes, nanostructured lipid carriers (NLCs) have shown promise for improving tilmicosin's oral delivery in broiler chickens. Research has explored the use of palmitic acid, lauric acid, and stearic acid as solid lipids to create TMS-loaded NLCs. These NLCs, particularly TMS-sNLCs (using stearic acid), displayed enhanced oral absorption, achieving a relative oral bioavailability of 203.55% compared to a standard tilmicosin phosphate solution. [] The improved absorption is thought to be partly due to the NLCs' ability to inhibit P-glycoprotein (P-pg) efflux pumps. []

Q7: What is the pharmacokinetic profile of tilmicosin phosphate in broiler chickens?

A7: Following oral administration of tilmicosin phosphate (25 mg/kg body weight) to broiler chickens, the drug is rapidly absorbed, reaching a peak plasma concentration (Cmax) of 1.25 ± 0.09 µg/mL at 3.15 ± 0.34 hours post-administration. Tilmicosin exhibits a long elimination half-life (44.3 ± 7.22 h) and a large volume of distribution (Vdarea) of 1.25 ± 0.082 L/kg. []

Q8: How is tilmicosin phosphate distributed in the body?

A8: Studies in broiler chickens show that tilmicosin phosphate is widely distributed throughout the body, with significant concentrations found in the lungs, liver, kidneys, and muscles. [, ] This wide distribution is particularly important for treating respiratory infections, as tilmicosin exhibits tissue tropism towards the lungs. []

Q9: How long does tilmicosin phosphate remain in the body after treatment?

A9: The elimination of tilmicosin phosphate varies depending on the species and the tissue. In broiler chickens, tissue residue studies indicated a relatively rapid clearance from most tissues, with tilmicosin becoming undetectable in all tissues except the lungs within 6 days after the last administration. []

Q10: How effective is tilmicosin phosphate against Mycoplasma gallisepticum in broiler chickens?

A10: Tilmicosin phosphate demonstrates high efficacy against Mycoplasma gallisepticum (MG) in broiler chickens, both in vitro and in vivo. The minimum inhibitory concentration (MIC) of tilmicosin against MG was determined to be 0.054 µg/mL, significantly lower than that of tylosin (0.319 µg/mL). [] In vivo studies confirmed the superior efficacy of tilmicosin compared to tylosin in treating MG-infected chickens. [] Treated birds showed significant improvements in weight gain, reduced air sac lesions, lower clinical signs scores, and reduced mortality. []

Q11: Has resistance to tilmicosin phosphate been observed?

A11: While resistance to tilmicosin phosphate has been less frequent compared to some older macrolides, it has been reported in certain bacterial species, particularly Staphylococcus aureus. []

Q12: What happens if someone accidentally injects themselves with tilmicosin phosphate?

A13: Accidental injection of tilmicosin phosphate in humans can lead to serious cardiac events, including severe chest pain, electrocardiogram abnormalities, and potential myocardial injury. [] Immediate medical attention is crucial in such cases.

Q13: What are the common clinical applications of tilmicosin phosphate in veterinary medicine?

A14: Tilmicosin phosphate is widely used in veterinary medicine for the treatment and control of bacterial infections, especially respiratory diseases, in various livestock species. It is commonly used in the treatment of bovine respiratory disease (BRD) in cattle [, ], enzootic pneumonia in swine caused by Actinobacillus pleuropneumoniae [, ], and Mycoplasma gallisepticum infections in poultry. []

Q14: Can tilmicosin phosphate be used prophylactically in cattle at risk for BRD?

A15: Yes, tilmicosin phosphate has been shown to be effective as a metaphylactic treatment for BRD in newly received beef calves. Studies have demonstrated that a single injection of tilmicosin phosphate upon arrival at the feedlot can significantly reduce the incidence of BRD and improve weight gain compared to untreated controls. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B1662114.png)

![Phenol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1662118.png)